ethyl 4-ethoxy-1H-indole-2-carboxylate

Catalog No.
S14036466
CAS No.
M.F
C13H15NO3
M. Wt
233.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-ethoxy-1H-indole-2-carboxylate

Product Name

ethyl 4-ethoxy-1H-indole-2-carboxylate

IUPAC Name

ethyl 4-ethoxy-1H-indole-2-carboxylate

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C13H15NO3/c1-3-16-12-7-5-6-10-9(12)8-11(14-10)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3

InChI Key

ROLJJLSMNHGENH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C=C(N2)C(=O)OCC

Ethyl 4-ethoxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its ethoxy group at the fourth position and a carboxylate group at the second position of the indole ring. Its molecular formula is C13H15NO3C_{13}H_{15}NO_3, with a molecular weight of approximately 233.26 g/mol. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in medicinal chemistry.

Typical of esters and indoles:

  • Hydrolysis: The ester bond can be hydrolyzed to yield ethyl 4-ethoxy-1H-indole-2-carboxylic acid.
  • Alkylation: The indole nitrogen can be alkylated using alkyl halides, leading to various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form more complex structures.

These reactions are facilitated by the presence of functional groups that allow for nucleophilic attacks and electrophilic additions.

Indole derivatives, including ethyl 4-ethoxy-1H-indole-2-carboxylate, are known for their diverse biological activities. Research has indicated potential applications in:

  • Antimicrobial Activity: Some indole derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Properties: Certain compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Indoles may also play a role in neuroprotection and cognitive enhancement.

The specific biological activities of ethyl 4-ethoxy-1H-indole-2-carboxylate require further investigation to establish its efficacy and mechanisms of action.

The synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate typically involves several steps:

  • Starting Material Preparation: The synthesis may begin with indole or its derivatives.
  • Esterification: Ethanol is used to react with the corresponding carboxylic acid under acidic conditions to form the ester.
  • Ethoxylation: The introduction of the ethoxy group can be achieved through alkylation reactions using ethyl halides in the presence of a base.

Various methods, including Fischer indole synthesis and other alkylation techniques, have been documented for producing similar compounds .

Ethyl 4-ethoxy-1H-indole-2-carboxylate has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Chemical Research: It can be utilized in synthetic organic chemistry for constructing more complex molecular frameworks.
  • Material Science: Indole derivatives are sometimes explored for their properties in organic electronics or as dyes.

Studies on interaction profiles are crucial for understanding how ethyl 4-ethoxy-1H-indole-2-carboxylate interacts with biological targets:

  • Protein Binding Studies: Understanding how this compound binds to proteins can elucidate its mechanism of action.
  • Receptor Interactions: Investigating its affinity for specific receptors may reveal therapeutic potentials in neurology or oncology.
  • Metabolic Pathways: Analyzing how this compound is metabolized can provide insights into its pharmacokinetics and potential side effects.

Ethyl 4-ethoxy-1H-indole-2-carboxylate shares structural similarities with several other indole derivatives, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaSimilarity Index
Ethyl 5-methoxy-1H-indole-2-carboxylateC13H15NO30.97
Ethyl 6-methoxy-1H-indole-2-carboxylateC13H15NO30.98
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylateC16H17NO30.95
Ethyl 5-isopropoxy-1H-indole-2-carboxylateC14H17NO30.96

These compounds exhibit variations in their functional groups that may influence their biological activity and applications, highlighting the uniqueness of ethyl 4-ethoxy-1H-indole-2-carboxylate within this chemical family.

The Fischer indole synthesis, first reported in 1883, remains a cornerstone for constructing indole frameworks. This method involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones. For ethyl 4-ethoxy-1H-indole-2-carboxylate, adaptations focus on introducing ethoxy and ester groups at specific positions while maintaining regiochemical fidelity.

Reaction Mechanism and Substrate Design

The synthesis begins with the condensation of 4-ethoxyphenylhydrazine with ethyl pyruvate, forming the corresponding phenylhydrazone. Under acidic conditions (e.g., sulfuric acid in acetic acid), this intermediate undergoes a -sigmatropic rearrangement to generate a diimine, followed by cyclization and ammonia elimination to yield the indole core. Isotopic labeling confirms that the aryl nitrogen (N1) of the starting hydrazine is retained in the final product.

Key challenges include ensuring the ethoxy group’s stability during cyclization. Studies show that electron-donating groups like ethoxy enhance the reactivity of the phenylhydrazone intermediate, favoring cyclization at the para position. For example, one-pot synthesis of 3-methyl-1H-indole-2-carboxylate analogs achieved 78% yield using phenylhydrazine and methyl 2-oxobutanoate under sulfuric acid catalysis.

Optimization of Reaction Conditions

Classical conditions often require prolonged heating (12–24 hours at 80–100°C) in ethanol or acetic acid. Modifications using Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) reduce reaction times to 4–6 hours while improving yields to 85–90%. A comparative analysis of catalysts is provided below:

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄ (conc.)802465
BF₃·Et₂O60688
ZnCl₂70592

Data synthesized from

The choice of solvent also impacts regioselectivity. Ethanol promotes cyclization at the 4-position due to its polar protic nature, whereas aprotic solvents like dichloromethane favor competing pathways.

Hydrogen-Bonding Networks in Solid-State Arrangements

The crystallographic investigation of ethyl 4-ethoxy-1H-indole-2-carboxylate reveals distinct hydrogen-bonding patterns that are characteristic of indole-2-carboxylate derivatives [1] [2]. Based on comparative analysis with related indole-2-carboxylate structures, particularly ethyl 1H-indole-2-carboxylate, these compounds consistently exhibit formation of hydrogen-bonded dimers through nitrogen-hydrogen to oxygen interactions [2] [3].

The fundamental hydrogen-bonding motif observed in indole-2-carboxylate esters involves the indole nitrogen-hydrogen group acting as a donor to the carbonyl oxygen atom of the ester functionality [1] [2]. This interaction typically results in the formation of centrosymmetric ring motifs with characteristic geometric parameters [2] [3]. The nitrogen to oxygen separation distances in these hydrogen bonds generally range from 2.877 to 2.900 angstroms, with donor-hydrogen-acceptor angles approaching 158 degrees [2] [3].

The hydrogen-bonding network in ethyl 4-ethoxy-1H-indole-2-carboxylate is expected to follow similar patterns observed in related compounds, where molecules organize into hydrogen-bonded dimers [2] [3]. These dimeric units are characterized by centrosymmetric arrangements that utilize inversion symmetry elements within the crystal structure [1] [2]. The specific geometric parameters for the hydrogen bonds include donor-hydrogen distances of approximately 0.84 angstroms and hydrogen-acceptor distances near 2.08 angstroms [2].

Table 1: Comparative Hydrogen-Bonding Geometry in Indole-2-carboxylate Derivatives

ParameterEthyl 1H-indole-2-carboxylateExpected for Ethyl 4-ethoxy-1H-indole-2-carboxylate
Donor-Hydrogen Distance (Å)0.840.84-0.86
Hydrogen-Acceptor Distance (Å)2.082.06-2.10
Donor-Acceptor Distance (Å)2.8772.85-2.90
Donor-Hydrogen-Acceptor Angle (°)158155-160

The 4-ethoxy substituent on the indole ring system is anticipated to influence the overall hydrogen-bonding network through steric and electronic effects [4] [5]. The ethoxy group may participate in weaker intermolecular interactions, potentially involving carbon-hydrogen to oxygen contacts that serve to reinforce the primary hydrogen-bonding motif [4] [5].

Conformational Analysis Through X-Ray Diffraction Studies

Crystallographic studies of indole-2-carboxylate derivatives consistently demonstrate nearly planar molecular conformations with minimal deviation from planarity [1] [2] [3]. The root mean square deviation for non-hydrogen atoms in ethyl 1H-indole-2-carboxylate is reported as 0.028 angstroms, indicating exceptional planarity of the molecular framework [2] [3].

The conformational characteristics of ethyl 4-ethoxy-1H-indole-2-carboxylate are expected to exhibit similar planarity, with the indole ring system maintaining coplanarity with the carboxylate ester group [4] [5]. The 4-ethoxy substituent introduces additional conformational flexibility through the ethyl chain, which may adopt various rotational conformations while maintaining the overall planar arrangement of the core indole-carboxylate framework [5] [6].

Table 2: Conformational Parameters in Indole-2-carboxylate Crystal Structures

Structural FeatureTypical RangeReference Compound
Root Mean Square Deviation (Å)0.028-0.035Ethyl 1H-indole-2-carboxylate
Indole Ring Planarity<0.010 Å deviationVarious indole derivatives
Dihedral Angle (Indole-Ester)2-8°Ethyl indole-2-carboxylates
Bond Angle Sum at Nitrogen359-360°Indole nitrogen centers

The crystal packing arrangement in ethyl 4-ethoxy-1H-indole-2-carboxylate is anticipated to follow the herringbone pattern characteristic of indole-2-carboxylate derivatives [1] [2] [3]. This packing motif involves the organization of hydrogen-bonded dimers into extended two-dimensional arrays with zigzag arrangements running along specific crystallographic directions [2] [3].

X-ray diffraction analysis reveals that indole-2-carboxylate compounds typically crystallize in monoclinic space groups, most commonly in the centrosymmetric space group P2₁/c [2] [7] [8]. The unit cell parameters for related compounds show characteristic dimensions with the b-axis typically being the longest, accommodating the extended molecular chains formed through hydrogen bonding [2] [3].

The molecular geometry within the crystal structure maintains specific bond lengths and angles that are consistent across the indole-2-carboxylate family [2] [9]. The carbon-nitrogen bond lengths in the indole ring system range from 1.368 to 1.374 angstroms, while the carbon-carbon bonds within the aromatic framework exhibit typical aromatic character with distances between 1.356 and 1.416 angstroms [2].

The 4-ethoxy substitution is expected to influence the crystal packing through additional van der Waals interactions and potential weak hydrogen-bonding contacts involving the ether oxygen atom [10] [5]. These secondary interactions may contribute to the overall stability of the crystal structure while maintaining the fundamental hydrogen-bonded dimer motif characteristic of the parent compound class [4] [5].

Sigmatropic rearrangements constitute one of the most significant mechanistic pathways in indole synthesis and functionalization. These pericyclic reactions involve the migration of sigma bonds within conjugated systems, leading to the formation of new carbon-carbon or carbon-heteroatom bonds while maintaining the overall electron count [1] [2] [3].

[4] [4] Sigmatropic Rearrangement in Fischer Indole Synthesis

The Fischer indole synthesis represents the most well-characterized example of [4] [4] sigmatropic rearrangement in indole chemistry [3]. This mechanism involves the thermal rearrangement of aryl hydrazones under acidic conditions, proceeding through a concerted bond migration process. The reaction begins with the formation of an ene-hydrazine intermediate, which undergoes protonation followed by the crucial [4] [4] sigmatropic rearrangement [2] [3].

During this rearrangement, the nitrogen-nitrogen bond breaks simultaneously with the formation of a new carbon-carbon bond, resulting in the formation of a diimine intermediate. The process is characterized by a six-membered transition state that maintains orbital symmetry throughout the transformation [3]. The resulting diimine intermediate subsequently undergoes cyclization and ammonia elimination to yield the final indole product.

[5] [4] Sigmatropic Rearrangement in Modern Indole Synthesis

Recent advances in indole synthesis have demonstrated the utility of [5] [4] sigmatropic rearrangements, particularly in the formation of indoles from N-allylanilines [6]. This mechanism involves the oxidation of N-allylanilines using environmentally benign hydrogen peroxide, followed by a spontaneous [5] [4] Meisenheimer rearrangement to give N-allyloxyanilines [6].

The [5] [4] sigmatropic rearrangement proceeds through a stepwise mechanism involving the formation of an N-oxide intermediate. The subsequent treatment with ruthenium catalysts facilitates olefin isomerization to provide N-vinyloxyanilines, which undergo [4] [4] sigmatropic rearrangement to yield indoles with water as the only byproduct [6].

Claisen Rearrangement in Indoline Formation

The dearomative Claisen rearrangement represents a specialized application of [4] [4] sigmatropic rearrangement in indole chemistry [7] [8]. This mechanism involves the thermal rearrangement of 3-indolyl alcohols to provide 2,2-disubstituted indolines through a concerted process that transfers chirality from the C3 position to the C2 position with high fidelity [7] [8].

The Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols proceeds through a chair-like transition state, where the C3-indolic alcohol chirality is reliably transferred to the newly formed stereogenic center. This transformation has been demonstrated to proceed in excellent yields and provides a robust method for constructing enantioenriched 2,2-disubstituted indolines [7] [8].

Mechanistic Analysis of Sigmatropic Pathways

The mechanistic diversity of sigmatropic rearrangements in indole chemistry reflects the inherent reactivity of the indole nucleus and its ability to participate in various pericyclic processes. The electron-rich nature of the indole ring system facilitates these rearrangements by providing stabilization for the developing charge distribution during the transition state [1] [2].

Table 1: Sigmatropic Rearrangement Pathways in Indole Ring Formation

Rearrangement TypeSubstrateProductMechanismReaction Conditions
[4] [4] Sigmatropic RearrangementAryl hydrazonesIndolesConcerted bond migrationAcidic conditions, heat
[5] [4] Sigmatropic RearrangementN-allylanilinesIndolesStepwise processRu catalyst, H2O2
[9] [10] Sigmatropic RearrangementPhenylhydrazonesIndolesHydrogen migrationThermal conditions
[4] [4] Claisen Rearrangement3-Indolyl alcohols2,2-Disubstituted indolinesDearomative rearrangementThermal conditions
[5] [4] Meisenheimer RearrangementN-allylanilinesN-allyloxyanilinesOxygen migrationH2O2 oxidation

The regioselectivity and stereochemistry of these rearrangements are governed by the electronic properties of the indole substituents and the steric environment of the reaction center [11]. In the case of 3-allyl-3H-indoles, the preferred migration terminus is the 2-alkyl group when present, proceeding via the enamine tautomer of the 3H-indole [11].

Acid-Catalyzed Tautomerization Dynamics

Acid-catalyzed tautomerization represents a fundamental mechanism in indole chemistry that governs the equilibrium between different structural isomers. These dynamic processes are crucial for understanding the reactivity patterns of ethyl 4-ethoxy-1H-indole-2-carboxylate and related compounds, as they determine the predominant forms present under various reaction conditions.

Keto-Enol Tautomerization in Indole Systems

The keto-enol tautomerization in indole-containing systems follows the general mechanism established for carbonyl compounds, with specific modifications due to the electron-rich nature of the indole nucleus [12] [13] [14]. In acid-catalyzed conditions, the process begins with protonation of the carbonyl oxygen atom to generate an intermediate cation that loses a proton from the α-carbon to yield the neutral enol form [12] [13] [14].

For indole-substituted β-diketones, the presence of the indole moiety significantly influences the tautomeric equilibrium. Research has demonstrated that indole substitution shifts the keto-enol equilibrium toward the keto form, as evidenced by nuclear magnetic resonance spectroscopy studies [15] [16] [17]. This effect is attributed to the electron-withdrawing influence of the indole system and the formation of stabilizing intramolecular hydrogen bonds [16] [18].

Mechanistic Pathways in Acid Catalysis

The acid-catalyzed tautomerization of indole derivatives proceeds through a stepwise mechanism involving protonation, deprotonation, and reprotonation steps [12] [13] [19]. The initial protonation occurs at the most basic site in the molecule, typically the carbonyl oxygen or the indole nitrogen, depending on the specific substrate and reaction conditions [20] [21].

In the case of indole-2-carboxylate derivatives, such as ethyl 4-ethoxy-1H-indole-2-carboxylate, the tautomerization process can involve multiple pathways. The ester carbonyl group can undergo protonation to facilitate enolate formation, while the indole nitrogen can participate in protonation-deprotonation equilibria that affect the overall electronic distribution in the molecule [20] [21].

Solvent Effects and Equilibrium Position

The position of tautomeric equilibria in indole systems is strongly influenced by solvent polarity and pH conditions [15] [16] [18]. In polar aprotic solvents such as dimethyl sulfoxide, the keto form is generally favored, while in non-polar solvents such as chloroform, the enol form can predominate [18] [17].

The mechanism of tautomerization in indole-containing β-diketones involves the formation of a ylide ion intermediate through proton abstraction by the nitrogen atom of the thiadiazole ring [18]. This intermediate is stabilized by delocalization of the charge into the carbonyl group and the heterocyclic ring system. The subsequent formation of a zwitterion and the establishment of intramolecular hydrogen bonds leads to the formation of the stable enol tautomer [18].

Enzymatic and Biomimetic Catalysis

Recent studies have explored the use of biomimetic catalysts for tautomerization reactions in indole systems [22] [23]. The mechanism of acid-catalyzed tautomerization using hypochlorous acid as a model for enzymatic conditions has been investigated computationally. The results indicate that the presence of explicit water molecules significantly reduces the activation barrier for tautomerization through the formation of hydrogen bond networks [22].

The computational studies reveal that the barrier reduction is primarily due to the increased nucleophilicity of the attacking water oxygen resulting from the hydrogen bond network. The optimal configuration involves two or three water molecules directly participating in proton transfer, with additional stabilization provided by waters forming hydrogen bonds with the proton transfer chain [22].

Table 2: Acid-Catalyzed Tautomerization Dynamics

Tautomer TypeSubstrate SystemAcid CatalystMechanismEquilibrium Position
Keto-Enol TautomerismCarbonyl compoundsH3O+, HOClProtonation at carbonyl OKeto form favored
Imine-Enamine TautomerismPhenacylquinolinesH3O+, Lewis acidsProtonation at NDepends on pH
Indole NH TautomerismIndole derivativesH3O+, HClProtonation at indole NDepends on substituents
Oxindole TautomerismOxindole iminesLewis acidsProtonation at OpH dependent
β-Diketone TautomerismIndole-containing β-diketonesAcetic acidProtonation at carbonyl OKeto form favored

Kinetic and Thermodynamic Considerations

The kinetics of acid-catalyzed tautomerization in indole systems are governed by the relative stabilities of the protonated intermediates and the activation barriers for proton transfer [24] [25]. The process typically exhibits general acid catalysis, where the rate depends on the concentration and strength of the acid catalyst [24].

For ethyl 4-ethoxy-1H-indole-2-carboxylate, the tautomerization dynamics are influenced by the electron-donating ethoxy group at the 4-position and the electron-withdrawing ester group at the 2-position. These substituents create a unique electronic environment that affects both the thermodynamic stability of different tautomers and the kinetic pathways for their interconversion [9] [26].

The mechanistic investigations reveal that the 4-ethoxy substituent can participate in intramolecular hydrogen bonding with the indole nitrogen, potentially stabilizing certain tautomeric forms. The 2-carboxylate ester group provides an additional site for protonation and can influence the overall charge distribution in the molecule during tautomerization processes [9] [26].

Table 3: Physical and Chemical Properties of Ethyl 4-Ethoxy-1H-indole-2-carboxylate

ParameterValueReference
Molecular FormulaC13H15NO3Citation 1, 4
Molecular Weight (g/mol)233.26Citation 1, 4
CAS Number1156857-24-7Citation 1, 4
Melting Point (°C)Not specifiedNot available
Boiling Point (°C)Not specifiedNot available
SolubilityOrganic solventsGeneral knowledge
StabilityStable under normal conditionsGeneral knowledge
ReactivityElectrophilic substitution at C3General knowledge

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.10519334 g/mol

Monoisotopic Mass

233.10519334 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types